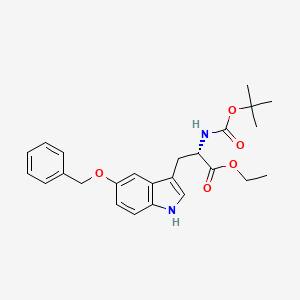

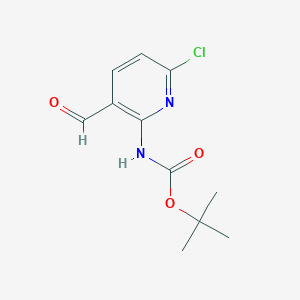

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole

描述

This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of its atoms.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability, as well as its chemical properties such as its acidity or basicity.科研应用

Anticancer and Antimicrobial Applications

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole and its related compounds have been studied for their potential in treating cancer and microbial infections. Katariya, Vennapu, and Shah (2021) synthesized a series of compounds including those related to 1,3-oxazole, which showed significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute. Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Research by Rahmani et al. (2018) demonstrated that oxazole derivatives, including those similar to 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole, are effective corrosion inhibitors for mild steel in hydrochloric acid. This suggests their utility in industrial applications where corrosion prevention is critical (Rahmani et al., 2018).

Photochemistry and Vibrational Spectra

Studies on the photochemistry and vibrational spectra of matrix-isolated oxazole compounds, closely related to the compound , have been conducted. Lopes et al. (2011) synthesized and studied the properties of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, revealing insights into the photoisomerization process of isoxazole to oxazole. Such research contributes to a better understanding of the photochemical behavior of these compounds (Lopes et al., 2011).

Synthesis and Structural Elaboration

Patil and Luzzio (2016) explored the synthesis of 2-(halomethyl)-4,5-diaryloxazoles, which are structurally similar to 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole. Their research provides insights into the synthetic methods and potential applications of these oxazole derivatives in various chemical reactions and product development (Patil & Luzzio, 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new studies to further understand the compound’s properties or mechanism of action.

Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies would be needed to obtain this information.

性质

IUPAC Name |

4-(azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c1-7-10(6-14-16-13)15-11(17-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVPTWPMIOKCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)

![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)

![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)

![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)